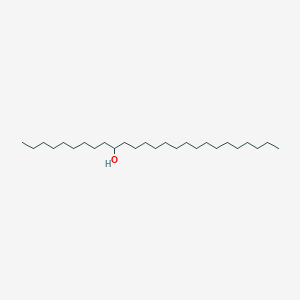
-hydroxy Alprazolam
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
U 40125: . It is a major active metabolite of alprazolam, a well-known benzodiazepine used primarily for its anxiolytic and sedative properties . This compound is of significant interest in both pharmacological and forensic research due to its unique properties and applications.
Preparation Methods
The synthesis of U 40125 involves several steps, starting with the preparation of the core benzodiazepine structure. The synthetic route typically includes:
Formation of the Benzodiazepine Core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Hydroxy Group: The hydroxy group is introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or other oxidizing agents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial production methods for U 40125 are similar but scaled up to accommodate larger quantities. These methods often involve automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
U 40125 undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes under specific conditions.
Reduction: The compound can be reduced to remove the hydroxy group, forming different derivatives.
Substitution: The chlorine atom in the benzodiazepine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
U 40125 has a wide range of scientific research applications:
Pharmacology: It is used to study the metabolism and pharmacokinetics of alprazolam and related benzodiazepines.
Forensic Science: The compound serves as a reference material in forensic toxicology to identify and quantify alprazolam metabolites in biological samples.
Analytical Chemistry: It is employed as a standard in various analytical techniques, including mass spectrometry and chromatography.
Mechanism of Action
U 40125 exerts its effects primarily through its interaction with the GABA_A receptor , a major inhibitory neurotransmitter receptor in the brain. By binding to this receptor, U 40125 enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects . The molecular pathways involved include the modulation of chloride ion channels, which results in hyperpolarization of neurons and reduced neuronal excitability .
Comparison with Similar Compounds
U 40125 is unique compared to other benzodiazepine metabolites due to its specific hydroxylation pattern. Similar compounds include:
4-hydroxy Alprazolam: Another major metabolite of alprazolam, but with a different hydroxylation site.
α-hydroxy Midazolam: A metabolite of midazolam, another benzodiazepine, with similar pharmacological properties.
α-hydroxy Triazolam: A metabolite of triazolam, used in similar pharmacological studies.
The uniqueness of U 40125 lies in its specific interaction with the GABA_A receptor and its distinct metabolic pathway, making it a valuable compound for research and forensic applications .
Properties
Molecular Formula |
C17H13ClN4O |
|---|---|
Molecular Weight |
324.8 g/mol |
IUPAC Name |
(8-chloro-6-phenyl-1H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl)methanol |
InChI |
InChI=1S/C17H13ClN4O/c18-12-6-7-14-13(8-12)17(11-4-2-1-3-5-11)19-9-15-20-21-16(10-23)22(14)15/h1-9,16,23H,10H2 |
InChI Key |
JXQLJHYYOMNARQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C3N=NC(N3C4=C2C=C(C=C4)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(5S,8R,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13835269.png)









